N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a complex organic compound that features a unique combination of pyridine, piperazine, pyrimidine, and furan moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain .
Mode of Action
This compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays a crucial role in memory and learning . The compound exhibits both competitive and non-competitive inhibition against AChE .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway. The increased concentration of ACh enhances the transmission of signals in neurons, thereby improving cognitive functions .
Result of Action
The inhibition of AChE and the subsequent increase in ACh concentration can lead to improved cognitive functions . This makes the compound a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridin-2-ylpiperazine intermediate: This step involves the reaction of pyridine with piperazine under controlled conditions to form the pyridin-2-ylpiperazine intermediate.
Synthesis of the pyrimidin-5-yl intermediate: The pyrimidine ring is synthesized through a series of reactions involving appropriate starting materials such as substituted anilines or amidines.
Coupling of intermediates: The pyridin-2-ylpiperazine intermediate is then coupled with the pyrimidin-5-yl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Introduction of the furan-2-carboxamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using reagents like sodium azide or electrophilic substitution using reagents like bromine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxide.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with a pyrazine and benzamide moiety.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure with a phenyl group.
Uniqueness
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is unique due to its combination of pyridine, piperazine, pyrimidine, and furan moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-17(15-4-3-11-26-15)22-14-12-20-18(21-13-14)24-9-7-23(8-10-24)16-5-1-2-6-19-16/h1-6,11-13H,7-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLIICRUERGZES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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